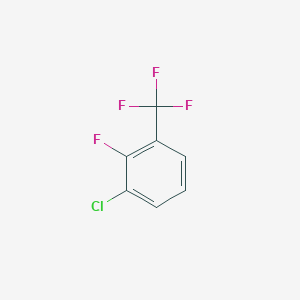

3-Chloro-2-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBZLOUANPLRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258313 | |

| Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-93-9 | |

| Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-fluorobenzotrifluoride: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance key pharmacokinetic and physicochemical properties. It can significantly improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby enhancing a molecule's bioactivity and bioavailability.[1] 3-Chloro-2-fluorobenzotrifluoride (CAS 1099597-93-9) emerges as a significant, albeit sparsely documented, building block within this chemical space. Its unique substitution pattern—a trifluoromethyl group ortho to a fluorine atom and meta to a chlorine atom—offers a nuanced platform for synthetic exploration, enabling the generation of complex molecular architectures with potential applications in a range of biologically active compounds.

This technical guide provides a comprehensive overview of this compound, consolidating available data with established principles of organic chemistry to offer insights into its synthesis, properties, and potential applications for researchers at the forefront of chemical innovation.

Physicochemical and Safety Profile

While specific, experimentally determined data for this compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from its chemical structure and data from closely related isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Chlorobenzotrifluoride |

| CAS Number | 1099597-93-9 | 98-15-7 |

| Molecular Formula | C₇H₃ClF₄ | C₇H₄ClF₃ |

| Molecular Weight | 198.55 g/mol | 180.56 g/mol |

| Appearance | Expected to be a colorless liquid | Colorless liquid[2] |

| Boiling Point | Estimated to be similar to isomers | 137-138 °C[2] |

| Density | Estimated to be ~1.4 g/mL | 1.331 g/cm³ at 25 °C[2] |

Safety and Handling:

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Based on the safety data for its isomers, it is expected to be a skin and eye irritant.[3] In case of contact, flush the affected area with copious amounts of water. For inhalation exposure, move the individual to fresh air.[2]

Synthesis and Reaction Chemistry

A plausible and efficient synthetic route to this compound involves the diazotization of a suitable aniline precursor followed by a Sandmeyer reaction.

Proposed Synthetic Pathway

The most logical precursor for the synthesis of this compound is 2-fluoro-3-(trifluoromethyl)aniline. This aniline can be converted to the corresponding diazonium salt, which is then transformed into the target chloro-derivative.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical transformations and has not been optimized for this specific substrate. Appropriate risk assessments and small-scale trials are essential before scaling up.

Step 1: Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) dropwise, ensuring the temperature does not exceed 5 °C.

-

A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise to the aniline hydrochloride suspension. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Warm the copper(I) chloride solution to approximately 60 °C.

-

Slowly add the cold diazonium salt solution to the heated copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Utility

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[4] Conversely, the halogen substituents make the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl group. The fluorine and chlorine atoms can also participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, providing access to a wide array of more complex derivatives.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization (Expected)

-

¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds.[5][6] Two distinct signals are expected: one for the trifluoromethyl group (CF₃) and another for the aromatic fluorine atom. The CF₃ signal will likely appear as a singlet, while the aromatic fluorine signal will exhibit coupling to the adjacent protons.

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to show a complex multiplet pattern due to the three non-equivalent aromatic protons and their coupling to each other and to the aromatic fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The signals for the carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for the synthesis of novel chemical entities. Its unique substitution pattern provides a versatile handle for a variety of chemical transformations, making it an attractive starting material for the development of new pharmaceuticals and agrochemicals. While a comprehensive body of experimental data for this specific compound is yet to be established in the public domain, its synthesis and reactivity can be confidently predicted based on well-understood principles of organic chemistry. As the demand for sophisticated fluorinated molecules continues to grow, it is anticipated that compounds like this compound will play an increasingly important role in advancing the frontiers of chemical and life sciences.

References

-

Narasimham, N. A., Nielsen, J. R., & Theimer, R. (1958). Vibrational Spectra of Fluorinated Aromatics. XIII. Benzotrifluoride. The Journal of Chemical Physics, 28(4), 697-706. [Link]

-

Schaefer, T., et al. (1975). Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular interactions. Canadian Journal of Chemistry, 53(19), 2981-2989. [Link]

-

Santos, C. M., et al. (2012). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 46(24), 13278-13286. [Link]

- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

Tuoda (Hebei) Chemical Co., Ltd. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

- Google Patents.

-

Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Arcis, H., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12762. [Link]

-

Jones, R. G. (1947). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 69(10), 2346-2350. [Link]

- Google Patents. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.

- Google Patents.

-

Barbu, A., et al. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 27(19), 6639. [Link]

-

Prokeš, I., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-10. [Link]

-

Gutowsky, H. S., et al. (1952). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry, 17(8), 1183-1191. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 155-161. [Link]

-

Plath, M., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 2004-2010. [Link]

-

PubChem. 3-Chloro-2-(trifluoromethyl)aniline. [Link]

-

Deadman, J. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 904. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]

- 5. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-2-fluorobenzotrifluoride (CAS No. 1099597-93-9), a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. Recognizing the scarcity of direct experimental data, this document synthesizes predicted values from computational models with established principles of physical organic chemistry and data from analogous structures. It offers field-proven insights into the experimental determination of these properties and discusses the strategic implications of its unique trifluoromethyl, chloro, and fluoro substitutions for drug design and development. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel fluorinated molecules.

Introduction: The Strategic Value of Polysubstituted Benzotrifluorides

The strategic incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug discovery.[1][2] These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles, affecting properties such as metabolic stability, membrane permeability, binding affinity, and bioavailability.[2][3] this compound, a molecule featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, represents a confluence of these influential substituents. Understanding its core physicochemical properties is paramount for predicting its behavior in biological systems and for its rational application in the design of novel therapeutics and advanced materials.

This guide provides a detailed examination of these properties, offering both predicted data and the experimental methodologies required for their empirical validation. The causality behind experimental choices is explained, providing a practical framework for laboratory professionals.

Molecular Identity and Structure

-

Chemical Name: 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

-

Synonyms: this compound

-

CAS Number: 1099597-93-9[4]

-

Molecular Formula: C₇H₃ClF₄[4]

-

Molecular Weight: 198.55 g/mol [4]

Structure:

Caption: Plausible synthetic approaches to this compound.

The reactivity of this compound will be dictated by the interplay of its substituents. The trifluoromethyl group is strongly deactivating and meta-directing for electrophilic aromatic substitution. The fluorine and chlorine atoms are also deactivating but ortho-, para-directing. The overall reactivity towards electrophiles is expected to be low. Nucleophilic aromatic substitution may be possible under forcing conditions, with the position of attack influenced by the combined electronic effects of the substituents.

Applications in Drug Discovery and Development

The unique combination of substituents in this compound makes it an attractive scaffold for drug design.

-

Metabolic Stability: The trifluoromethyl group is often used as a bioisosteric replacement for other groups to block metabolic oxidation, thereby increasing the drug's half-life. [5][6][7]The strong C-F bonds are resistant to enzymatic cleavage.

-

Lipophilicity and Permeability: The trifluoromethyl and chloro groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. [8][9]* Binding Affinity: The fluorine and chlorine atoms can participate in halogen bonding and other non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity. [10][11][12][13]The trifluoromethyl group can also engage in favorable interactions within a binding pocket.

-

Modulation of pKa: The strong electron-withdrawing nature of the substituents can significantly lower the pKa of nearby acidic or basic functional groups, which can be a critical factor in optimizing drug-receptor interactions and solubility.

Given these properties, this compound is a promising building block for the synthesis of novel candidates in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of pharmacokinetic properties is crucial for therapeutic success.

Safety and Handling

Halogenated aromatic compounds require careful handling to minimize exposure. [14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Toxicology: While specific toxicity data for this compound is not available, related compounds can be irritants to the skin, eyes, and respiratory system. Chronic exposure to some halogenated aromatics can have adverse effects on the liver and other organs. [15]* Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, this guide provides a robust framework based on predicted data and established chemical principles. By understanding its fundamental physicochemical properties and the strategic implications of its unique substitution pattern, researchers can effectively leverage this compound in the design and synthesis of next-generation functional molecules.

References

- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Protheragen. (n.d.). IR Spectrum Prediction.

- FlexiPrep. (n.d.). Balz Schiemann Reaction Mechanism.

- Grokipedia. (n.d.). Balz–Schiemann reaction.

- Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved from Scientific Instrument Services website.

- Angewandte Chemie International Edition. (2016). Hypervalent Iodine(III)

- ACS Chemical Reviews. (2025).

- Wikipedia. (n.d.). Balz–Schiemann reaction.

- arXiv. (2024).

- ResearchGate. (2023). How to predict IR Spectra?.

- Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved from Scientific Instrument Services website.

- ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

- ResearchGate. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

- Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra.

- Semantic Scholar. (2018).

- RSC Publishing. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III)

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Prot pi. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox.

- PubMed Central. (2018).

- Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?.

- Cambridge Open Engage. (2025). Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design.

- Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.

- Wikipedia. (n.d.). Sandmeyer reaction.

- ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- ACS Publications. (2025).

- RSC Publishing. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.

- PubMed. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin.

- Mass Spectrum. (n.d.). Mass Spectrum.

- PubMed Central. (2020). Importance of Fluorine in Benzazole Compounds.

- PubMed. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).

- GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra.

- Organic Chemistry Portal. (2014).

- MySkinRecipes. (n.d.). 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene.

- Prot pi. (n.d.). Mass Spec Simulator.

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs.

- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry.

- PubMed Central. (2021).

- MDPI. (n.d.). New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS)

- ILO Encyclopaedia of Occupational Health and Safety. (2011).

- MDPI. (2023).

- PubMed. (2010). New public QSAR model for carcinogenicity.

- Google Patents. (n.d.). US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes.

- BLDpharm. (n.d.). 1099597-93-9|1-Chloro-2-fluoro-3-(trifluoromethyl)benzene.

- BLDpharm. (n.d.). 1228898-68-7|1-Chloro-2-(chloromethyl)-3-(trifluoromethyl)benzene.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- PubMed. (n.d.).

- VEGA HUB. (n.d.). QSAR Model Reporting Format (QMRF) of VEGA models.

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 3. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene [myskinrecipes.com]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. blumberginstitute.org [blumberginstitute.org]

- 14. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzotrifluoride: Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. This document elucidates the molecule's core structural features, molecular weight, and key physicochemical properties. Through a combination of established chemical principles and available data, this guide aims to equip researchers and professionals with the foundational knowledge necessary for its effective application in advanced chemical synthesis.

Introduction: The Significance of Fluorinated Benzotrifluorides

Benzotrifluoride derivatives are a critical class of compounds in modern chemistry, widely utilized as active ingredients and key intermediates in the synthesis of pharmaceuticals, pesticides, and herbicides.[1] The incorporation of a trifluoromethyl group (-CF3) often imparts desirable properties to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly influence biological activity. The further substitution of the benzene ring with halogen atoms, such as chlorine and fluorine, provides chemists with a powerful tool to fine-tune these properties and introduce specific functionalities for targeted applications. This guide focuses specifically on the this compound isomer, providing a detailed examination of its molecular architecture and fundamental chemical data.

Core Molecular Identification

A precise understanding of a molecule's identity is paramount for any scientific endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | SynQuest Laboratories[2] |

| Synonyms | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene; 3-Chloro-alpha,alpha,alpha,2-tetrafluorotoluene | SynQuest Laboratories[2] |

| CAS Number | 1099597-93-9 | Matrix Scientific[3], SynQuest Laboratories[2] |

| Molecular Formula | C₇H₃ClF₄ | MySkinRecipes[4] |

| MDL Number | MFCD11100532 | Matrix Scientific[3] |

Molecular Structure and Weight

The molecule consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 1. The trifluoromethyl group's fluorine atoms and the ring-bound halogen atoms create a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Molecular Weight

The molecular weight is a fundamental property used in stoichiometric calculations for chemical reactions.

| Molecular Weight Type | Value ( g/mol ) | Source |

| Average Molecular Weight | 198.55 | MySkinRecipes[4] |

| Molecular Weight | 198.54 | SynQuest Laboratories[2] |

Physicochemical Properties and Reactivity Insights

The physical and chemical properties of this compound are influenced by the interplay of its constituent atoms. While specific experimental data for this isomer is limited, valuable insights can be drawn from the behavior of related substituted benzotrifluorides.

4.1. Reactivity Profile

The electronic nature of the substituents on the benzene ring plays a crucial role in the reactivity of the molecule. Both chlorine and fluorine are electron-withdrawing groups through induction, while the trifluoromethyl group is strongly electron-withdrawing. This overall electron deficiency on the aromatic ring deactivates it towards electrophilic aromatic substitution. Conversely, the ring is more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Studies on the photolysis of benzotrifluoride derivatives have shown that ring substituents significantly impact the photochemical reactivity of the CF3 moiety.[1] Strong electron-donating groups tend to enhance the rate of hydrolysis, a factor to consider in the environmental fate and stability of such compounds.[1]

4.2. Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, especially in the pharmaceutical and agrochemical sectors. Its structure allows for the introduction of a specific halogenation pattern and a trifluoromethyl group into a target molecule. The trifluoromethyl group is known to enhance the stability and lipophilicity of final products, making it a desirable feature in drug design.

Experimental and Analytical Data (Predicted)

While comprehensive experimental spectra for this compound are not widely published, predictive models based on the structure can provide valuable insights for analytical characterization.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the adjacent fluorine, chlorine, and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon attached to the trifluoromethyl group and the halogenated carbons showing characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the structure, with expected signals for the fluorine atom on the ring and the three equivalent fluorine atoms of the trifluoromethyl group.

5.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and strong C-F stretching vibrations associated with both the ring-bound fluorine and the trifluoromethyl group.

5.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). Fragmentation patterns will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern offers a platform for synthesizing complex molecules with tailored properties. This guide has provided a foundational understanding of its molecular structure, weight, and key chemical characteristics. Further experimental investigation into its detailed structural parameters and reactivity will undoubtedly expand its applications in innovative chemical research and development.

References

-

Hänggli, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(15), 9357–9366. [Link]

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzamide. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluoro-1-propene. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene. Retrieved January 8, 2026, from [Link]

Sources

Foreword: Strategic Synthesis of a Key Fluorinated Building Block

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzotrifluoride

This compound (CAS No. 121154-93-8) is a highly valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its specific substitution pattern—a trifluoromethyl group flanked by ortho-fluorine and meta-chloro substituents—provides a unique electronic and steric profile that can enhance metabolic stability, binding affinity, and membrane permeability in target molecules.

The synthesis of such a precisely substituted aromatic compound is not trivial. Direct electrophilic chlorination of 2-fluorobenzotrifluoride presents significant regioselectivity challenges due to the competing directing effects of the ortho,para-directing fluorine and the meta-directing trifluoromethyl group. This would inevitably lead to a complex mixture of isomers, necessitating costly and inefficient purification.

Therefore, a more strategic and reliable approach is required. This guide details the most robust and widely accepted synthesis route: a two-step process commencing from 2-Fluoro-3-(trifluoromethyl)aniline, leveraging the power and predictability of the Sandmeyer reaction. This methodology provides unparalleled control over the final substitution pattern, ensuring high purity and yield of the target compound.

The Core Directive: A Sandmeyer-Based Approach

The chosen synthetic strategy hinges on the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a chloride nucleophile using a copper(I) catalyst. This classic transformation, the Sandmeyer reaction, is a cornerstone of aromatic chemistry because it allows for the introduction of substituents that are otherwise difficult to install directly.[1][2]

The overall transformation is as follows:

This guide will dissect each stage of this process, focusing on the underlying chemical principles and the critical experimental parameters that ensure a successful and reproducible outcome.

Part 1: Diazotization of 2-Fluoro-3-(trifluoromethyl)aniline

The first critical step is the conversion of the primary amino group of 2-Fluoro-3-(trifluoromethyl)aniline into a diazonium salt. This is achieved through reaction with nitrous acid (HNO₂), which is generated in situ for safety and stability reasons.[3]

Mechanistic Insight

The reaction is initiated by the protonation of sodium nitrite (NaNO₂) by a strong mineral acid, typically hydrochloric acid (HCl), to form nitrous acid. The nitrous acid is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is the active species that is attacked by the nucleophilic nitrogen of the aniline, initiating a cascade that ultimately results in the formation of the stable benzenediazonium chloride salt and the liberation of two molecules of water.

Causality Behind Experimental Choices

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and decomposes readily. Generating it in situ by adding sodium nitrite to an acidified solution of the aniline ensures that the reactive species is immediately consumed, maximizing efficiency and minimizing side reactions.

-

Strict Temperature Control (0–5 °C): This is the most critical parameter in this step. Aryl diazonium salts are thermally unstable.[4] Above 5-10 °C, the diazonium group can readily decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts through reaction with water. Maintaining a low temperature in an ice bath is essential for maximizing the yield of the desired diazonium salt intermediate.

-

Choice of Acid (HCl): Hydrochloric acid serves a dual purpose. It provides the necessary acidic environment for the formation of the nitrosonium ion and also supplies the chloride anion, which acts as the counter-ion for the resulting diazonium salt (Ar-N₂⁺Cl⁻).

Experimental Protocol: Diazotization

Materials:

-

2-Fluoro-3-(trifluoromethyl)aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (1.05 eq)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-Fluoro-3-(trifluoromethyl)aniline and a portion of the water and hydrochloric acid.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite in deionized water to create an aqueous solution.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension via the dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. The rate of addition should be controlled to prevent a temperature spike.

-

After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete.[4] The resulting pale yellow solution is the aryl diazonium salt, which should be used immediately in the next step without isolation.

Part 2: Copper-Catalyzed Chloro-de-diazoniation

This is the core Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom. The reaction is catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[5][6]

Mechanistic Insight

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][5]

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.

-

Radical Formation & Dediazoniation: This transfer forms a transient aryl diazo radical, which rapidly loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group. This results in the formation of an aryl radical and copper(II) chloride.

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride species, yielding the final product, this compound, and regenerating the copper(I) catalyst.

Causality Behind Experimental Choices

-

Catalyst (CuCl): Copper(I) salts are uniquely effective at catalyzing this reaction due to their ability to facilitate the single-electron transfer required to generate the aryl radical.[7] While other transition metals have been explored, copper remains the most reliable and cost-effective choice.

-

Order of Addition: The cold diazonium salt solution must be added slowly to the heated CuCl solution. This is a critical safety and process control measure. The decomposition of the diazonium salt is exothermic and produces nitrogen gas. A slow addition rate controls both the reaction temperature and the rate of gas evolution, preventing a dangerous runaway reaction.[4]

-

Gentle Heating: After the addition is complete, the reaction mixture is often gently heated (e.g., 50-60 °C) to drive the reaction to completion and ensure all the diazonium salt has been converted.[4]

Experimental Protocol: Sandmeyer Reaction

Materials:

-

Copper(I) Chloride (1.2 eq)

-

Concentrated Hydrochloric Acid

-

Cold diazonium salt solution (from Part 1)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a large reaction vessel (to accommodate foaming), prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the vigorously stirred copper(I) chloride solution. Vigorous effervescence (N₂ gas evolution) will occur. Maintain a controlled addition rate.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently to approximately 50-60 °C for one hour, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volumes).

-

Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil should be purified by vacuum distillation to yield pure this compound.

Data & Comparative Analysis

| Parameter | Sandmeyer Route | Direct Chlorination | Halogen Exchange (Halex) |

| Starting Material | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluorobenzotrifluoride | e.g., 3-Bromo-2-fluorobenzotrifluoride |

| Regioselectivity | Excellent | Poor (mixture of isomers) | Excellent |

| Key Reagents | NaNO₂, HCl, CuCl | Cl₂, Lewis Acid (e.g., FeCl₃) | CuCl, high temperatures |

| Reaction Conditions | Mild (0–60 °C) | Potentially harsh | Harsh (high temperatures) |

| Predictability | High | Low | Moderate to High |

| Scalability | Well-established and scalable | Difficult due to purification | Possible, but may require specific catalysts |

| Overall Assessment | Highly Recommended | Not Recommended | Feasible, but less direct |

Conclusion

The synthesis of this compound is most effectively and reliably achieved via a two-step sequence involving the diazotization of 2-Fluoro-3-(trifluoromethyl)aniline followed by a copper(I) chloride-catalyzed Sandmeyer reaction. This route offers exceptional regiochemical control, avoiding the problematic isomer mixtures that would result from direct chlorination. The protocols described herein are built on well-understood mechanistic principles, and adherence to the critical parameters—especially strict temperature control during diazotization and controlled addition during the Sandmeyer step—establishes a self-validating system for producing this key fluorinated intermediate with high purity and yield.

References

- Garel, L., & Saint-Jalmes, L. (2007). Process for the synthesis of fluorinated aromatic compounds by diazotization in the presence of a source of fluorine and of an ethereal solvent. U.S.

-

Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 8, 2026. [Link]

- Imperial Chemical Industries PLC. (1988). Preparation of chlorobenzotrifluoride compounds.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Hassan, S., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2493–2524. [Link]

- Dow Chemical Company. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

Filo. (2025). For 2 Mark each: Sandmeyer reaction. Filo. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Central Glass Co Ltd. (2010). Method for producing 3-chloro-4-fluorobenzotrifluoride.

-

Occidental Chemical Corporation. (1988). Preparation of chlorobenzotrifluoride compounds. European Patent Office No. EP 0150587 B1. [Link]

- CN101781174A. (2010). Improved method for synthesizing m-trifluoromethyl phenol.

-

Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Preparations and Procedures International, 38(4), 346-350. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011–1015. [Link]

-

Koenigs, R. M. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 1(1), 16-27. [Link]

-

LookChem. (n.d.). Cas 128-93-8,1-Methylamino-4-bromo anthraquinone. LookChem. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-2-fluorobenzotrifluoride: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 3-Chloro-2-fluorobenzotrifluoride (CAS 1099597-93-9).[1][2][3][4] In the absence of publicly available experimental spectra, this document leverages computational prediction methodologies and comparative analysis with structurally related compounds to offer a robust, theoretical spectroscopic profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar halogenated benzotrifluoride derivatives, particularly in the fields of medicinal chemistry and materials science. The methodologies for Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS) are discussed in detail, with a focus on the causal relationships between the molecular structure and the anticipated spectral features.

Introduction: The Significance of Halogenated Benzotrifluorides and the Imperative of Spectroscopic Characterization

The benzotrifluoride moiety is a cornerstone in modern medicinal chemistry and agrochemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The introduction of additional halogen substituents, such as chlorine and fluorine, onto the aromatic ring allows for fine-tuning of these properties and provides vectors for further synthetic elaboration. This compound is a molecule of significant interest, combining the electronic effects of a trifluoromethyl group with the distinct influences of ortho-fluoro and meta-chloro substituents.

Accurate structural elucidation is the bedrock of all chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering definitive proof of structure and purity. This guide addresses the current informational gap regarding the spectroscopic properties of this compound by presenting a detailed, predicted spectroscopic profile. It is crucial for the reader to note that the data presented herein are generated from computational models and should be considered as a well-reasoned hypothesis until experimentally verified.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure. The predicted IR spectrum of this compound is expected to be dominated by absorptions arising from the C-F, C-Cl, and C-H bonds, as well as the vibrations of the aromatic ring.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic for sp² C-H bonds on the benzene ring. |

| 1610-1580 | Medium | Aromatic C=C stretch | The substitution pattern is expected to give rise to a distinct set of ring stretching vibrations. |

| 1480-1440 | Medium | Aromatic C=C stretch | Further evidence of the aromatic core. |

| 1320-1280 | Strong | C-F stretch (CF₃) | The symmetric stretch of the trifluoromethyl group is a strong and characteristic absorption. |

| 1180-1120 | Very Strong | C-F stretch (CF₃) | The asymmetric stretching of the CF₃ group typically results in one of the strongest bands in the spectrum. |

| 1100-1050 | Medium-Strong | Aromatic C-F stretch | The C-F stretch of the fluorine atom directly attached to the aromatic ring. |

| 850-750 | Strong | C-Cl stretch | The carbon-chlorine stretching vibration. |

| 750-700 | Strong | Aromatic C-H out-of-plane bend | The pattern of out-of-plane bending can sometimes give clues about the substitution pattern of the aromatic ring. |

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and straightforward technique for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal and anvil with an appropriate solvent after the measurement.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the hydrogen atoms on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale and Comparative Insights |

| ~7.6-7.8 | Doublet of doublets | ~8, ~2 | H-6 | Deshielded due to the anisotropic effect of the C-Cl bond and the electron-withdrawing CF₃ group. Coupled to H-5 and H-4. |

| ~7.4-7.6 | Triplet of doublets | ~8, ~8 | H-5 | Coupled to H-6 and H-4. |

| ~7.2-7.4 | Triplet of doublets | ~8, ~2 | H-4 | Coupled to H-5 and H-6, with a smaller coupling to the ortho fluorine. |

Note: These chemical shifts are predictions and can be influenced by the choice of solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic state.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Comparative Insights |

| ~155-160 | Doublet | C-2 | Directly attached to fluorine, leading to a large one-bond C-F coupling (¹JCF) and a significant downfield shift. |

| ~135-140 | Singlet | C-3 | Attached to chlorine, expected to be deshielded. |

| ~130-135 | Quartet | C-1 | Attached to the CF₃ group, will appear as a quartet due to coupling with the three fluorine atoms. |

| ~125-130 | Singlet | C-5 | Aromatic CH carbon. |

| ~120-125 | Doublet | C-4 | Aromatic CH carbon with a smaller C-F coupling. |

| ~115-120 | Singlet | C-6 | Aromatic CH carbon. |

| ~120-125 | Quartet | CF₃ | The carbon of the trifluoromethyl group will show a large one-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and sensitivity to the local electronic environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -60 to -65 | Singlet | CF₃ | The trifluoromethyl group typically appears in this region as a singlet, assuming no significant long-range coupling to the aromatic fluorine or protons. |

| ~ -110 to -120 | Multiplet | C-F | The fluorine atom on the aromatic ring will be a multiplet due to coupling with the neighboring aromatic protons. |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.

-

Integrate the signals in the ¹H spectrum.

-

Visualization of Key Concepts

Caption: Molecular structure and spectroscopic analysis workflow.

Predicted Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) which will then undergo characteristic fragmentation.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment | Rationale |

| 198/200 | High | [C₇H₃ClF₃]⁺˙ | Molecular ion (M⁺˙). The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak. |

| 179/181 | Medium | [C₇H₃Cl F₂]⁺ | Loss of a fluorine radical from the CF₃ group. |

| 163 | Medium | [C₇H₃F₃]⁺ | Loss of a chlorine radical. |

| 145 | High | [C₆H₃F₂]⁺ | Loss of CF₃ radical. |

| 129 | Medium | [C₆H₃F]⁺˙ | Loss of CF₃ and a fluorine radical. |

| 114 | Medium | [C₅H₃F]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inlet System: Introduce the sample into the mass spectrometer. For a volatile compound like this, a gas chromatography (GC-MS) inlet is ideal as it also provides separation and purity information.

-

Ionization: The sample is passed into an electron ionization (EI) source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion and Future Outlook

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on computational methods and comparative analysis with structurally related molecules. The predicted IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra provide a comprehensive set of data that can guide the identification and characterization of this compound.

It is our hope that this document will serve as a valuable resource for researchers, stimulating further investigation into the synthesis and applications of this compound. The ultimate validation of these predictions will, of course, come from the experimental acquisition and publication of the actual spectroscopic data. We encourage researchers who successfully synthesize and characterize this molecule to share their findings with the scientific community, thereby transforming these predictions into experimentally verified knowledge.

References

-

PubChem. 3-Chlorobenzotrifluoride. [Link]

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Di Grande, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(4), 485-494. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Wiley Science Solutions. New database of predicted infrared spectra. [Link]

-

Chem-Impex International, Inc. 3-Chloro-4-fluorobenzotrifluoride. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-2-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-fluorobenzotrifluoride. In the absence of direct experimental data in publicly available databases, this paper leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to offer a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development who are working with complex fluorinated aromatic compounds. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, outline a rigorous experimental protocol for data acquisition and validation, and present the information in a clear, accessible format to facilitate both understanding and practical application.

Introduction: The Structural Challenge of Polysubstituted Benzotrifluorides

This compound presents a fascinating case study in NMR spectroscopy. The convergence of three distinct halogen substituents—a chlorine atom, a fluorine atom, and a trifluoromethyl group—on a benzene ring creates a complex electronic environment. Each substituent exerts a unique influence on the electron density of the aromatic system through a combination of inductive and resonance effects. Understanding these influences is paramount to accurately interpreting the resulting NMR spectra.

The trifluoromethyl group is a strong electron-withdrawing group, primarily through the inductive effect. The fluorine and chlorine atoms are also electronegative, further deshielding the aromatic protons and carbons. However, they also possess lone pairs that can participate in resonance, which can have a shielding effect on certain positions of the ring. The interplay of these competing effects dictates the final chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra. The incorporation of fluorine atoms is increasingly common in pharmaceuticals and agrochemicals, making proficiency in interpreting the NMR spectra of such molecules a critical skill.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the neighboring substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.6 - 7.8 | ddd | ³J(H-F) ≈ 8-10, ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |

| H-5 | 7.2 - 7.4 | t | ³J(H-H) ≈ 8-9 |

| H-6 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6, ⁴J(H-H) ≈ 2-3 |

Disclaimer: These are predicted values based on the analysis of related compounds and established substituent effects. Actual experimental values may vary.

Causality Behind the Predictions:

-

H-4: This proton is situated between a chlorine atom and another proton. The trifluoromethyl group at position 1 will exert a significant deshielding effect. Furthermore, coupling to the fluorine at C-2 (a three-bond coupling, ³J(H-F)) and to H-5 (³J(H-H)) is expected. A smaller four-bond coupling to H-6 (⁴J(H-H)) is also possible, leading to a doublet of doublet of doublets (ddd).

-

H-5: This proton is flanked by two other protons (H-4 and H-6). It will experience coupling to both, resulting in a triplet (t), assuming the coupling constants are similar.

-

H-6: This proton is adjacent to the trifluoromethyl group and will be strongly deshielded. It will exhibit coupling to H-5 (³J(H-H)) and a four-bond coupling to the fluorine at C-2 (⁴J(H-F)). A smaller four-bond coupling to H-4 (⁴J(H-H)) may also be observed, resulting in a complex multiplet, likely a doublet of doublet of doublets (ddd).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be significantly affected by the attached substituents, and the signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹J(C-F)). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)).

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 130 - 133 | q | ²J(C-F) ≈ 30-35 |

| C-2 | 155 - 158 | d | ¹J(C-F) ≈ 240-260 |

| C-3 | 120 - 123 | d | ²J(C-F) ≈ 15-20 |

| C-4 | 133 - 136 | s | |

| C-5 | 125 - 128 | s | |

| C-6 | 130 - 133 | d | ³J(C-F) ≈ 3-5 |

| CF₃ | 122 - 125 | q | ¹J(C-F) ≈ 270-280 |

Disclaimer: These are predicted values based on the analysis of related compounds and established substituent effects. Actual experimental values may vary.

Causality Behind the Predictions:

-

C-1: The carbon bearing the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the fluorine atoms of the CF₃ group.

-

C-2: This carbon is directly bonded to a highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant.

-

C-3: The carbon attached to the chlorine atom will also be deshielded and will show a smaller two-bond coupling to the fluorine at C-2.

-

C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all three substituents. C-6 is expected to show a small three-bond coupling to the fluorine at C-2.

-

CF₃: The trifluoromethyl carbon will be significantly deshielded and will exhibit a large one-bond coupling to the three fluorine atoms, resulting in a quartet.

Experimental Protocol for NMR Analysis

To validate these predictions and obtain accurate data for this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its commonality and ability to dissolve a wide range of organic compounds. For compounds with limited solubility, other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can be considered.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

4.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution and sensitivity, which is particularly important for resolving complex coupling patterns.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are crucial:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

4.3. Data Processing and Validation

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Measure the chemical shifts and coupling constants for all signals in both the ¹H and ¹³C spectra.

-

Structural Confirmation: Use the data from the 2D NMR experiments to confirm the assignments of all protons and carbons and to validate the predicted structure.

Visualization of Key NMR Relationships

Diagram 1: Molecular Structure and Proton Numbering

Caption: Numbering scheme for the protons and key substituents of this compound.

Diagram 2: Key ¹H-¹H and ¹H-¹⁹F Coupling Interactions

Caption: Predicted proton-proton and proton-fluorine coupling pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can approach the structural elucidation of this and other complex fluorinated molecules with confidence. The provided experimental protocol offers a self-validating system for obtaining and confirming the spectral data. As the synthesis and application of novel fluorinated compounds continue to expand, the predictive and analytical techniques outlined herein will remain an indispensable tool for the modern chemist.

References

-

Bini, R., & Bagno, A. (2016). Computational 19F NMR. In Fluorine-19 NMR Spectroscopy (pp. 1-38). Elsevier. [Link]

-

Jackson, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3047–3053. [Link][1][3][4]

-

Forster, M. J., & Gudat, D. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(3), 853–861. [Link][2]

-

Gerig, J. T. (2002). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed., pp. 1-14). Academic Press. [Link][5]

-

Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. Chemical Shifts in Substituted Benzotrifluorides and Benzal Fluorides. Australian Journal of Chemistry, 33(11), 2555-2559. [Link][6]

-

Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link][7]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link][8]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link][9]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biophysics.org [biophysics.org]

- 6. researchgate.net [researchgate.net]

- 7. CASPRE [caspre.ca]

- 8. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

FT-IR analysis of 3-Chloro-2-fluorobenzotrifluoride

An In-Depth Technical Guide to the FT-IR Analysis of 3-Chloro-2-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (C₇H₃ClF₄), a key intermediate in the pharmaceutical and agrochemical industries.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind the analytical choices. It is designed for researchers, quality control analysts, and drug development professionals who require a robust and reliable method for the structural verification and quality assessment of this complex halogenated aromatic compound. The guide details an optimized experimental protocol using Attenuated Total Reflectance (ATR), provides an in-depth interpretation of the resulting spectrum, and establishes a self-validating system for ensuring data integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzotrifluoride derivative whose structural complexity and functional group arrangement make it a valuable building block in modern synthesis.[1] The introduction of chlorine, fluorine, and a trifluoromethyl group onto the benzene ring imparts specific electronic and steric properties that are leveraged in the design of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1]

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. FT-IR spectroscopy emerges as a first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[2] This guide establishes an authoritative protocol for obtaining and interpreting the FT-IR spectrum of this compound, ensuring that scientists can confidently ascertain its chemical identity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1099597-93-9 | [3][4] |

| Molecular Formula | C₇H₃ClF₄ | [3] |

| Molecular Weight | 198.55 g/mol | [3] |

| Hazard Profile | Irritant | [3][5] |

Note: As a specialized intermediate, extensive physical property data is not as widely published as for more common reagents. Properties of similar compounds, such as 3-chlorobenzotrifluoride (liquid, b.p. 137-138 °C), suggest this compound is a liquid at ambient temperature.[6][7]

Foundational Principles: Why FT-IR is the Right Tool

FT-IR spectroscopy measures the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the radiation.[8][9] The instrument records this absorption as a function of wavenumber (cm⁻¹), generating a spectrum.

The "Fourier Transform" aspect provides significant advantages over older dispersive techniques by measuring all IR frequencies simultaneously using a Michelson interferometer.[2][9][10] This results in:

-

Speed: A complete spectrum can be obtained in seconds.

-

Sensitivity: The signal-to-noise ratio is vastly improved, allowing for the detection of subtle spectral features.

-

Accuracy: High spectral resolution is achievable, enabling the differentiation of closely spaced absorption bands.[11]

For the analysis of this compound, FT-IR is exceptionally well-suited because each of its key structural motifs—the aromatic ring, the C-Cl bond, the C-F bond, and the -CF₃ group—possesses characteristic vibrational frequencies that can be identified.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed for acquiring a high-quality FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which has become a primary sampling method due to its simplicity and lack of required sample preparation.[12][13] ATR is ideal for direct analysis of liquids and solids, making it superior to traditional transmission methods that require liquid cells or KBr pellets.[14][15]

Instrumentation and Materials

-

FT-IR Spectrometer (e.g., Agilent Cary 630, Bruker ALPHA II)

-

ATR Accessory (Diamond or ZnSe crystal)

-

Sample: this compound

-

Solvent for cleaning: Isopropyl alcohol (reagent grade)

-

Lint-free wipes

Pre-Analysis System Verification

Trustworthiness in analytical science begins with a verified instrument. Before any sample analysis, it is crucial to ensure the spectrometer is performing to specification. Modern systems often have automated performance qualification (PQ) tests.[16]

-

Initiate the instrument's PQ protocol.

-

The system will automatically check key parameters such as energy output, signal-to-noise ratio, and frequency accuracy using an internal polystyrene standard.

-

Ensure all parameters pass the established specifications before proceeding. This step is critical for compliance in regulated environments.[16][17]

Step-by-Step Sample Analysis Workflow

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.[18]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmospheric water vapor and CO₂) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum.[18] A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Only a small volume (a few microliters) is needed to completely cover the crystal surface.[19]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The software will automatically perform the background subtraction.

-

Post-Analysis Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using a lint-free wipe and isopropyl alcohol. Proper cleaning ensures the longevity of the accessory and the integrity of subsequent analyses.[20]

Workflow Visualization

Caption: Experimental workflow for FT-IR analysis via ATR.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is rich with information. The interpretation process is a logical deduction, starting with the identification of key functional group regions and moving to the more complex fingerprint region to confirm the substitution pattern.

Table 2: Predicted FT-IR Absorption Bands for this compound